1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione
CAS No.: 897453-11-1
Cat. No.: VC4580693
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.41
* For research use only. Not for human or veterinary use.
![1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione - 897453-11-1](/images/structure/VC4580693.png)
Specification
CAS No. | 897453-11-1 |
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Molecular Formula | C16H18N4O2S |
Molecular Weight | 330.41 |
IUPAC Name | 1,3,9-trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
Standard InChI | InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-23-15-17-12-13(18(15)2)19(3)16(22)20(4)14(12)21/h5-8H,9H2,1-4H3 |
Standard InChI Key | IDMMRYAQIKIYAY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione, reflects its purine backbone with the following substitutions:
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Methyl groups at positions 1, 3, and 9.
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A sulfanyl (-S-) bridge at position 8, connecting to a 3-methylbenzyl moiety.
The molecular formula is C₁₈H₂₀N₄O₂S, with a calculated molecular weight of 356.44 g/mol. Its structure aligns with modified xanthines, which are known for their adenosine receptor antagonism .
Structural Analogs and Relevance
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Isocaffeine (1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione): Shares the 1,3,9-trimethyl configuration but lacks the 8-sulfanyl substituent .
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8-(Phenoxymethyl)-xanthines: Demonstrated adenosine A₁/A₂ₐ receptor affinity, highlighting the importance of 8-position modifications .
Synthesis and Chemical Properties
Synthetic Pathways
While no direct synthesis protocol exists for this compound, multi-step routes for analogous purine derivatives provide a template :
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Core Formation: Condensation of thiourea with dimethyl malonate under basic conditions to form a thiobarbiturate intermediate.
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Substitution at Position 8: Reaction with 3-methylbenzyl mercaptan in the presence of a base (e.g., NaOH) to introduce the sulfanyl-benzyl group.
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Methylation: Sequential methylation using methyl iodide or dimethyl sulfate at positions 1, 3, and 9.
Key challenges include regioselective methylation and minimizing side reactions at the sulfanyl group.
Physicochemical Properties
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Solubility: Predicted low water solubility due to the lipophilic 3-methylbenzyl group.
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Stability: Susceptible to oxidation at the sulfanyl bridge, necessitating inert storage conditions.
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Purity: Analogous compounds (e.g., isocaffeine) are typically >97% pure via HPLC .
Pharmacological Profile
Adenosine Receptor Interactions
Xanthines with 8-substituents exhibit affinity for adenosine receptors :
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A₁ Receptor: Bulky 8-substituents (e.g., phenoxymethyl) reduce A₁ affinity.
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A₂ₐ Receptor: Para-substituted aromatic groups enhance A₂ₐ binding.
For this compound, the 3-methylbenzyl group may favor A₂ₐ selectivity, potentially making it a candidate for neurodegenerative disease research.
Comparative Data
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